molecular formula C26H20N2OS B2382196 (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 477504-39-5

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2382196
CAS No.: 477504-39-5
M. Wt: 408.52
InChI Key: LFBVHOMLONPDDH-CYYJNZCTSA-N
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Description

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthothiazole ring system, which is fused with a thiazole ring, and a diphenylacetamide moiety. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylnaphtho[2,1-d]thiazole-2(3H)-one with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole derivatives: Compounds with similar naphthothiazole ring systems.

    Diphenylacetamide derivatives: Compounds with similar diphenylacetamide moieties.

Uniqueness

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is unique due to its specific (E)-configuration and the combination of naphthothiazole and diphenylacetamide structures. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2OS/c1-28-22-17-16-18-10-8-9-15-21(18)24(22)30-26(28)27-25(29)23(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBVHOMLONPDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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